{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Lipophilicity Drug-likeness Membrane permeability

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353964-14-3) is a bifunctional cyclohexyl-diamine building block featuring a benzyl carbamate (Cbz) protecting group, a cyclopropyl-substituted tertiary amine, and a terminal aminoacetyl moiety. With molecular formula C19H27N3O3 and molecular weight 345.4 g/mol, it belongs to the class of protected 1,4-cyclohexanediamine derivatives widely employed as synthetic intermediates in medicinal chemistry, particularly in protease and kinase inhibitor programs.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B7927780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN
InChIInChI=1S/C19H27N3O3/c20-12-18(23)22(17-10-11-17)16-8-6-15(7-9-16)21-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,24)
InChIKeyCEHITUOYEFHOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353964-14-3): Physicochemical Identity and Compound Class


{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353964-14-3) is a bifunctional cyclohexyl-diamine building block featuring a benzyl carbamate (Cbz) protecting group, a cyclopropyl-substituted tertiary amine, and a terminal aminoacetyl moiety. With molecular formula C19H27N3O3 and molecular weight 345.4 g/mol, it belongs to the class of protected 1,4-cyclohexanediamine derivatives widely employed as synthetic intermediates in medicinal chemistry, particularly in protease and kinase inhibitor programs [1]. The compound carries two hydrogen bond donors, four hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 84.7 Ų, positioning it within favorable drug-like physicochemical space for fragment-based and lead-optimization workflows [1].

Why {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with a Boc-protected analog (CAS 1353971-92-2), a 2-position regioisomer (CAS 1353955-03-9), or a non-cyclopropyl variant fundamentally alters three interdependent properties: the orthogonal deprotection profile of the Cbz group versus Boc, the lipophilicity and conformational ensemble conferred by the benzyl ester, and the spatial geometry imposed by 1,4-disubstitution on the cyclohexane ring [1][2]. These differences are not cosmetic—they cascade into divergent synthetic route feasibility, intermediate stability, and pharmacophore presentation during structure-activity relationship (SAR) exploration. The quantitative evidence below establishes precisely where and to what extent this compound differentiates from its closest comparators [3].

Quantitative Differentiation Evidence for {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester vs. Closest Analogs


Cbz Benzyl Ester vs. Boc tert-Butyl Ester: Computed Lipophilicity (XLogP3-AA) Differentiation of Δ = +0.5 Log Units

The Cbz benzyl ester (target compound, CAS 1353964-14-3) exhibits a computed XLogP3-AA of 1.9, compared with 1.4 for the direct Boc tert-butyl ester analog (CAS 1353971-92-2), representing a ΔXLogP of +0.5 log units [1][2]. This 36% relative increase in predicted lipophilicity arises from the benzyl aromatic ring replacing the tert-butyl group, while the core cyclopropyl-cyclohexyl-aminoacetyl scaffold remains identical. The molecular weight increase is 33.98 g/mol (345.4 vs. 311.42 g/mol), and the rotatable bond count increases from 6 to 7 due to the benzyl ester's additional methylene-phenyl torsion [1][2]. The topological polar surface area remains identical at 84.7 Ų for both analogs, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1][2].

Lipophilicity Drug-likeness Membrane permeability Protecting group strategy

Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis (H2/Pd-C) vs. Boc Acidolysis (TFA) Enables Sequential Deprotection Strategies

The Cbz group of the target compound undergoes clean deprotection via catalytic hydrogenolysis (H2, Pd/C, room temperature, typically >90% yield) to liberate the free cyclohexylamine, while the Boc group of the comparator (CAS 1353971-92-2) requires acidic conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) for removal [1][2]. These deprotection conditions are fully orthogonal: hydrogenolysis leaves Boc groups intact, while acidic conditions leave Cbz groups intact. This orthogonality is extensively documented in the peptide chemistry literature, where Cbz and Boc are routinely paired to achieve sequential, chemoselective deprotection in complex polyfunctional molecules [1][3]. In contrast, compounds lacking a specific protecting group strategy (e.g., the fully deprotected analog or the chloroacetyl variant CAS 1353960-56-1) offer no such chemoselective handle, forcing a single global deprotection step that limits synthetic flexibility [3].

Orthogonal protection Solid-phase synthesis Multi-step organic synthesis Deprotection selectivity

4-Position vs. 2-Position Substitution Geometry: Linear vs. Bent Molecular Architecture and Impact on Target Recognition

The target compound features 1,4-disubstitution on the cyclohexane ring, producing an extended, approximately linear molecular geometry with the Cbz-carbamate and aminoacetyl groups projecting along the para axis (ring centroid-to-substituent distance ~2.9 Å per arm). The 2-position regioisomer (CAS 1353955-03-9) places these substituents in a 1,2-relationship, creating a bent geometry with a ~60° angle between substituent vectors [1][2]. Both compounds share the identical molecular formula (C19H27N3O3) and molecular weight (345.4 g/mol), and are sold at equivalent purity (95-98%) by common suppliers including Fluorochem and Leyan . However, the geometric difference fundamentally alters how the terminal aminoacetyl and Cbz groups are presented in three-dimensional space—the 4-position isomer presents them on opposite faces of the cyclohexane, maximizing separation distance, while the 2-position isomer co-locates them on adjacent carbons [1][2].

Regioisomerism Molecular geometry SAR Pharmacophore presentation

Aminoacetyl Reactive Handle vs. Chloroacetyl Analog: Nucleophilic vs. Electrophilic Derivatization Reactivity

The target compound carries a terminal primary amine on the aminoacetyl group (pKa ~9-10 for the free amine), enabling nucleophilic derivatization via amide coupling (e.g., HATU/DIPEA, EDC/HOBt), reductive amination, or sulfonamide formation. In contrast, the chloroacetyl analog (CAS 1353960-56-1) presents an electrophilic α-chloro carbonyl carbon susceptible to nucleophilic displacement (SN2 with amines, thiols, or alcohols) [1][2]. These two reactivity modes are mechanistically orthogonal: the target compound's amino group reacts as a nucleophile with activated carboxylic acids, while the chloroacetyl analog's carbon reacts as an electrophile with nucleophiles. The aminoacetyl compound enables direct construction of amide libraries through coupling with diverse carboxylic acid building blocks (a cornerstone of medicinal chemistry SAR expansion), whereas the chloroacetyl analog is suited for nucleophile-based diversification [2]. Both compounds share the same C19 framework but differ at the terminal acetyl substituent (NH2 vs. Cl), with the target having MW 345.4 vs. the chloroacetyl analog at MW 380.9 [1][2].

Chemical derivatization Amide coupling Nucleophilic substitution Library synthesis

Scaffold-Level Biological Activity Inference: Boc Analog Demonstrates Nanomolar Protease Inhibition (Ki = 14 nM vs. HAT; Ki = 2.10 nM vs. Factor Xa)

The Boc-protected analog sharing the identical {4-[(2-amino-acetyl)-cyclopropyl-amino]-cyclohexyl} core scaffold (CAS 1353971-92-2, CHEMBL1809250) demonstrates potent, multi-target serine protease inhibition: Ki = 2.10 nM against human Factor Xa, Ki = 14 nM against human airway trypsin-like protease (HAT/TMPRSS11D), and Ki = 53 nM against human TMPRSS2, all measured via fluorogenic substrate cleavage assays [1]. While direct binding data for the Cbz benzyl ester analog in these specific assays have not been reported, the scaffold core—the cyclopropyl-cyclohexyl-aminoacetyl architecture—is conserved between the two compounds, differing only in the N-terminal protecting group [2]. Structure-activity relationship precedent from protease inhibitor programs indicates that N-terminal carbamate modifications (Cbz vs. Boc) can modulate potency by 2- to 10-fold depending on the S1/S2 pocket environment, with the larger, more lipophilic Cbz group (ΔXLogP +0.5) potentially enhancing hydrophobic pocket occupancy relative to Boc [2][3].

Protease inhibition Serine protease Binding affinity Drug discovery scaffold

Commercial Availability and Purity Specifications: Sourcing Viability vs. Discontinued Status of Alternative Isomers

The target compound (CAS 1353964-14-3) is available from multiple established suppliers with documented purity specifications: 98% from Leyan (Shanghai Haohong Biomedical), 95% from AKSci (California, USA), and previously 95%+ from Fluorochem (UK, product code F081607) . In contrast, the closely related 2-position isomer (CAS 1353955-03-9) and the Boc analog (CAS 1353971-92-2) are listed as discontinued by CymitQuimica (Fluorochem codes F081609 and F080759 respectively), indicating potential supply constraints for these alternatives . The target compound benefits from multi-vendor sourcing with competitive purity (≥95%), and AKSci provides long-term storage specifications (cool, dry place) with full quality assurance documentation including SDS and Certificate of Analysis upon request . The GHS classification—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)—is comparable across the entire compound series and consistent with standard laboratory handling precautions for protected amine intermediates .

Chemical sourcing Supply chain Purity specification Vendor comparison

Optimal Research and Procurement Application Scenarios for {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection of Two Amino Functionalities

In synthetic routes where both the cyclohexylamine and the aminoacetyl amine must be differentially protected for sequential manipulation, the Cbz group of {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester provides hydrogenolytic deprotection orthogonal to acid-labile protecting groups installed on the aminoacetyl terminus. This enables a 'protect–deprotect–functionalize' workflow where the Cbz group is removed under neutral hydrogenolysis (H2/Pd-C) without disturbing Boc, tert-butyl ester, silyl ether, or acetal groups elsewhere in the molecule [1]. The Boc analog (CAS 1353971-92-2) cannot support this workflow when acid-sensitive functionality is present, as its deprotection requires TFA or HCl that would simultaneously cleave these groups [1].

Fragment-Based and Lead-Optimization Programs Targeting Serine Proteases (Factor Xa, HAT, TMPRSS2)

The {4-[(2-amino-acetyl)-cyclopropyl-amino]-cyclohexyl} scaffold, validated by the Boc analog's nanomolar potency against Factor Xa (Ki = 2.10 nM) and HAT protease (Ki = 14 nM), serves as a privileged core for serine protease inhibitor development [2]. The Cbz benzyl ester variant offers enhanced lipophilicity (XLogP = 1.9 vs. 1.4 for Boc) that can be exploited to optimize hydrophobic S1/S2 pocket occupancy during lead optimization. The terminal aminoacetyl amine provides a direct conjugation handle for introducing diverse warhead, P1, or P2 groups via amide coupling, enabling rapid SAR expansion around this validated protease-targeting scaffold [2][3].

Parallel Library Synthesis via Amide Coupling with Carboxylic Acid Building Block Collections

The nucleophilic primary amine on the aminoacetyl group enables high-throughput parallel amide coupling with diverse carboxylic acid libraries using standard coupling reagents (HATU/DIPEA or EDC/HOBt in DMF) [3]. This chemistry is fundamentally incompatible with the chloroacetyl analog (CAS 1353960-56-1), which would undergo competing SN2 displacement at the α-chloro position rather than productive amide bond formation. The 4-position geometry of the target compound presents the derivatized aminoacetyl group on the opposite face of the cyclohexane from the Cbz-protected amine, maximizing spatial separation for unambiguous analytical characterization of library products [3][4].

Long-Term Drug Discovery Programs Prioritizing Supply Chain Resilience and Vendor Diversification

For multi-year medicinal chemistry programs where consistent intermediate supply is critical, {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353964-14-3) offers procurement advantages: it is stocked by multiple independent vendors (Leyan at 98% purity, AKSci at 95% purity, Fluorochem at 95%+ purity) with documented quality specifications and available Certificates of Analysis . By contrast, the 2-position isomer (CAS 1353955-03-9, Fluorochem F081609) and the Boc analog (CAS 1353971-92-2, Fluorochem F080759) carry discontinued status at major distributors, raising concerns about future availability for programs spanning several years . Selecting the multi-sourced 4-position Cbz compound mitigates single-supplier dependency risk.

Quote Request

Request a Quote for {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.